![molecular formula C₃₆H₅₅N₁₁O₁₀ B612746 Angiotensin I/II (1-6) CAS No. 47896-63-9](/img/structure/B612746.png)
Angiotensin I/II (1-6)
Overview
Description
Angiotensin I/II (1-6) is a peptide that is converted from Angiotensin I/II . The precursor angiotensinogen is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme (ACE) to form the biologically active angiotensin II .
Synthesis Analysis
The synthesis of Angiotensin I/II (1-6) involves the cleavage of the precursor angiotensinogen by renin to form angiotensin I. Angiotensin I is then hydrolyzed by ACE to form angiotensin II .Molecular Structure Analysis
Angiotensin I/II (1-6) is a peptide hormone. Its structure and function are influenced by the presence of chloride ions in ACE . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .Chemical Reactions Analysis
The chemical reactions involved in the formation of Angiotensin I/II (1-6) include the cleavage of angiotensinogen by renin to form angiotensin I, and the hydrolysis of angiotensin I by ACE to form angiotensin II .Physical And Chemical Properties Analysis
Angiotensin I/II (1-6) is a peptide hormone. Its physical and chemical properties, including its interactions with ACE and its inhibitors, have been studied using molecular dynamics simulations .Scientific Research Applications
Drug Discovery
A molecular docking-based approach was utilized for identifying and evaluating potential inhibitors of ACE present in herbs, other natural sources, and synthetic sources . These compounds’ binding affinities and other physicochemical features were studied, predicting their suitability as drugs for biological systems .
Cardiovascular Disease Research
Chronic RAS activation in the cardiovascular system increases angiotensin II (Ang II) ratio and plays a major role in the pathogenesis of cardiovascular diseases such as hypertension and heart failure .
Cell Biology
The renin-angiotensin system (RAS) has been viewed exclusively as a system involved in the regulation of salt and fluid homeostasis and blood pressure . However, tightly controlled RAS activity is not only critical to maintaining systemic hemodynamics and blood volume but also for the control of cell proliferation, differentiation, invasiveness, metastasis, and tissue remodeling in target organs .
Cancer Research
Literature data unequivocally show a significant impact of mutations and single nucleotide polymorphism (SNP) of the ATR1 gene on upregulation of its product—AT1R, hence the disruption of the mentioned above cellular actions . This has implications in cancer research.
Pathophysiology
Any disturbance in the expression or activity of individual RAS elements leads to pathophysiological processes . Thus, understanding the role of Angiotensin I/II (1-6) in these processes can provide insights into disease mechanisms.
Mechanism of Action
Target of Action
Angiotensin I/II (1-6), also known as Angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and hydro-electrolytic balance .
Mode of Action
The interaction of Angiotensin II with its target receptor, AT-1, stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , leading to smooth muscle contraction . This results in vasoconstriction , which is the narrowing of blood vessels .
Pharmacokinetics
The efficacy of blood pressure control is sustained, without any evidence of tachyphylaxis, even after long-term administration .
Action Environment
The action of Angiotensin II is influenced by various environmental factors. For instance, dietary salt restriction and concomitant diuretic or ACE inhibitor administration can amplify the antihypertensive effect of Angiotensin II receptor blockers . Furthermore, the renin-angiotensin system is considered a two-arm, counter-regulatory system, with the most important peptides being Angiotensin II and angiotensin- (1-7) . This suggests that the balance between these two arms can influence the action, efficacy, and stability of Angiotensin II.
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDDLSICWJNDAM-GKUXVWPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I/II (1-6) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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